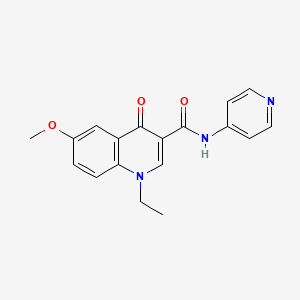![molecular formula C18H23NO2 B6131359 {1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}methanol](/img/structure/B6131359.png)
{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}methanol, also known as M1 or O-Desmethyltramadol, is a synthetic opioid analgesic that is structurally related to tramadol. It is a potent agonist of the μ-opioid receptor and has been shown to produce analgesic effects in animal models.
Mecanismo De Acción
{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}methanol acts as a potent agonist of the μ-opioid receptor, which is responsible for the analgesic effects of opioids. It also has affinity for the δ-opioid receptor and the κ-opioid receptor, which may contribute to its analgesic effects. This compound produces its effects by activating G-protein-coupled receptors, which leads to the inhibition of neurotransmitter release and the modulation of pain perception.
Biochemical and Physiological Effects:
This compound produces a range of biochemical and physiological effects, including analgesia, sedation, and respiratory depression. It also has effects on the cardiovascular system, with some studies showing that it can cause hypotension and bradycardia. This compound has been shown to have a longer half-life than tramadol, which may contribute to its prolonged analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}methanol has several advantages for lab experiments, including its potent analgesic effects and its affinity for the μ-opioid receptor. However, it also has limitations, including its potential for respiratory depression and physical dependence. Careful consideration should be given to the dosage and administration of this compound in lab experiments.
Direcciones Futuras
There are several potential future directions for the study of {1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}methanol. One area of interest is its potential use in the treatment of opioid addiction. Another area of interest is its potential for use in the treatment of chronic pain. Further studies are needed to fully understand the biochemical and physiological effects of this compound and its potential for use in clinical settings.
Conclusion:
In conclusion, this compound is a synthetic opioid analgesic that has shown promising results in animal models for its analgesic properties and potential use in the treatment of opioid addiction. It acts as a potent agonist of the μ-opioid receptor and produces a range of biochemical and physiological effects. Further studies are needed to fully understand the potential of this compound for use in clinical settings.
Métodos De Síntesis
{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}methanol can be synthesized from tramadol, which is a widely used opioid analgesic. The synthesis involves the removal of the N-methyl group from tramadol, which results in the formation of this compound. This can be achieved through various methods, including demethylation using sodium hydroxide or lithium aluminum hydride.
Aplicaciones Científicas De Investigación
{1-[(4-methoxy-1-naphthyl)methyl]-2-piperidinyl}methanol has been extensively studied for its analgesic properties and has shown promising results in animal models. It has also been investigated for its potential use in the treatment of opioid addiction. This compound has been shown to produce less respiratory depression and physical dependence than other opioids, which makes it a potential candidate for the treatment of opioid addiction.
Propiedades
IUPAC Name |
[1-[(4-methoxynaphthalen-1-yl)methyl]piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-21-18-10-9-14(16-7-2-3-8-17(16)18)12-19-11-5-4-6-15(19)13-20/h2-3,7-10,15,20H,4-6,11-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXPAVFHYLVJSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)CN3CCCCC3CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{2-imino-4-oxo-5-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene]-1,3-thiazolidin-3-yl}benzoate](/img/structure/B6131283.png)

![2-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-6-ethoxyphenol](/img/structure/B6131294.png)



![1-(2-methoxyphenyl)-2-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6131335.png)
![2-[4-(1,4-dithiepan-6-yl)-1-(4-methoxy-2,3-dimethylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6131343.png)
![1-[(3-methyl-2-quinoxalinyl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6131351.png)
![7-(4-chlorophenyl)-8-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B6131360.png)

![4-methyl-2-[4-(phenylsulfonyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B6131372.png)

